[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

Physical Form Automated Synthesis Formulation

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS 521980-26-7) is an aryl sulfonyl chloride with the molecular formula C13H11ClO4S and a molecular weight of 298.74 g/mol. It features a meta-substituted sulfonyl chloride group on one phenyl ring, which is linked via an ether bridge to a 2-methoxyphenyl group.

Molecular Formula C13H11ClO4S
Molecular Weight 298.74 g/mol
CAS No. 521980-26-7
Cat. No. B1352860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
CAS521980-26-7
Molecular FormulaC13H11ClO4S
Molecular Weight298.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3
InChIKeyOKUIQFDHDUXTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS 521980-26-7) – Key Baseline Data


[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS 521980-26-7) is an aryl sulfonyl chloride with the molecular formula C13H11ClO4S and a molecular weight of 298.74 g/mol . It features a meta-substituted sulfonyl chloride group on one phenyl ring, which is linked via an ether bridge to a 2-methoxyphenyl group . This compound is primarily used as an electrophilic reagent in organic synthesis, particularly for the preparation of sulfonamide and sulfonate derivatives . Its core differentiation stems from the electronic and steric properties imparted by the ortho-methoxy substituent and the meta-orientation of the sulfonyl chloride, which distinguish it from its para-substituted isomer and other halogenated analogs [1].

Why [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride Cannot Be Directly Substituted by its Para-Isomer or Chloro-Analog


Simply substituting [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride with its closely related analogs, such as the para-isomer (CAS 690632-30-5) or the 2-chloro analog (CAS 474947-79-0), introduces significant and quantifiable changes in physicochemical properties and, consequently, reactivity. The para-isomer is a solid at room temperature (mp 54 °C), while the target compound is a liquid, which directly impacts handling in automated synthesis platforms and solubility profiles . Furthermore, the replacement of the 2-methoxy group with chlorine leads to a marked decrease in lipophilicity (ΔLogP of -0.436) and alters the electron density on the aromatic ring, fundamentally changing the compound's behavior as an electrophile in nucleophilic substitution reactions . These differences invalidate the assumption of functional interchangeability without re-optimization of reaction conditions.

Quantitative Differentiation Guide for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride vs. Closest Analogs


Physical State Differentiation: Liquid Handling vs. Solid Para-Isomer

The target compound is a liquid at ambient temperature, in contrast to its para-substituted isomer, 4-(2-methoxyphenoxy)benzenesulfonyl chloride (CAS 690632-30-5), which is a crystalline solid with a melting point of 54 °C . This difference is critical for workflows involving automated liquid handling systems or reactions requiring a liquid reagent for precise volumetric dispensing .

Physical Form Automated Synthesis Formulation

Lipophilicity Advantage Over 2-Chloro Analog in Biphasic Reactions

The target compound exhibits a calculated LogP of 4.50, which is 0.44 units higher than its 2-chloro analog, 3-(2-chlorophenoxy)benzenesulfonyl chloride (CAS 474947-79-0), which has a LogP of 4.06 . This significantly higher lipophilicity, driven by the methoxy group, indicates that the target compound will partition more favorably into non-polar phases in biphasic reaction systems .

Lipophilicity LogP Partition Coefficient

Electronic Effect of the 2-Methoxy Group on Sulfonyl Chloride Reactivity

The 2-methoxy substituent is a strong electron-donating group, which increases the electron density on the adjacent phenyl ring compared to the electron-withdrawing 2-chloro substituent in the analogous 3-(2-chlorophenoxy)benzenesulfonyl chloride [1]. This electronic modulation is expected to reduce the electrophilicity of the sulfonyl chloride group, making it a milder and potentially more selective sulfonylating agent, as predicted by the principles of the Hammett equation [2].

Electronic Effect Reactivity Nucleophilic Substitution

Molecular Composition Differentiation from Unsubstituted Phenoxy Analog

The target compound contains an additional methoxy group (-OCH3) compared to the baseline analog 3-phenoxybenzenesulfonyl chloride (CAS 252873-46-4). This results in a molecular weight increase from 268.72 g/mol to 298.74 g/mol and introduces a hydrogen bond acceptor site, which can influence both physical properties and intermolecular interactions in crystallization or protein binding assays .

Molecular Weight Elemental Composition Scale-up

Optimal Application Scenarios for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride Based on Differential Evidence


Automated High-Throughput Synthesis of Sulfonamide Libraries

The liquid physical state of this compound, in contrast to the solid para-isomer, makes it the reagent of choice for high-throughput experimentation platforms . It can be dispensed directly by automated liquid handlers without the need for pre-formulated stock solutions, reducing preparation time and minimizing solvent waste. This feature is critical for medicinal chemistry groups generating large, diverse sulfonamide libraries for drug discovery .

Synthesis in Biphasic or Phase-Transfer Catalysis Systems

With a LogP of 4.50, approximately 2.75 times more lipophilic than its 2-chloro analog, this sulfonyl chloride is particularly well-suited for reactions in biphasic systems or those employing phase-transfer catalysts . Its strong preference for the organic phase ensures higher reagent concentration at the reaction site and can lead to faster reaction rates and higher yields compared to less lipophilic alternatives .

Mild and Selective Sulfonylation of Complex, Polyfunctional Molecules

The electron-donating 2-methoxy group reduces the electrophilicity of the sulfonyl chloride compared to analogs with electron-withdrawing substituents [1]. This makes the target compound a 'milder' reagent, ideal for sulfonylating complex substrates that are sensitive to harsh conditions or prone to over-reaction. Its use can minimize side-product formation in the late-stage functionalization of advanced pharmaceutical intermediates [1].

Precursor for Agrochemicals Based on Phenoxysulfonylurea Scaffolds

The 2-methoxyphenoxy motif is explicitly described in foundational patents (e.g., EP-A-4,163) as a key component of herbicidally active phenoxysulfonylureas [2]. This compound serves as a direct precursor to this specific subclass of agrochemicals, possessing the exact substitution pattern required. Substituting it with a 2-chloro or unsubstituted phenoxy analog would lead to a different, and likely less active, chemotype [2].

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